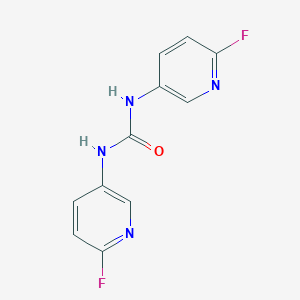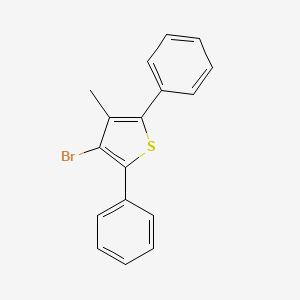
3-Bromo-4-methyl-2,5-diphenylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-2,5-diphenylthiophene is a thiophene derivative, a class of compounds known for their aromatic properties and significant roles in various chemical and industrial applications. Thiophenes are five-membered heterocyclic compounds containing sulfur, and their derivatives are widely studied for their electronic, optical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2,5-diphenylthiophene typically involves the bromination of 4-methyl-2,5-diphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methyl-2,5-diphenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 4-methyl-2,5-diphenylthiophene derivatives with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrogenated thiophene derivatives or dehalogenated products.
Applications De Recherche Scientifique
3-Bromo-4-methyl-2,5-diphenylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene-based compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methyl-2,5-diphenylthiophene involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. In electronic applications, its conductive properties are attributed to the delocalization of electrons within the thiophene ring, facilitating charge transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2,5-diphenylthiophene
- 4-Methyl-2,5-diphenylthiophene
- 2,5-Diphenylthiophene
Uniqueness
3-Bromo-4-methyl-2,5-diphenylthiophene is unique due to the presence of both bromine and methyl substituents on the thiophene ring, which can significantly influence its reactivity and properties. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s electronic and steric characteristics .
Propriétés
Formule moléculaire |
C17H13BrS |
|---|---|
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
3-bromo-4-methyl-2,5-diphenylthiophene |
InChI |
InChI=1S/C17H13BrS/c1-12-15(18)17(14-10-6-3-7-11-14)19-16(12)13-8-4-2-5-9-13/h2-11H,1H3 |
Clé InChI |
WJJHHXYNFWKEBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-5H-pyrido[2,3-D]azepin-2-OL hcl](/img/structure/B15235810.png)

![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
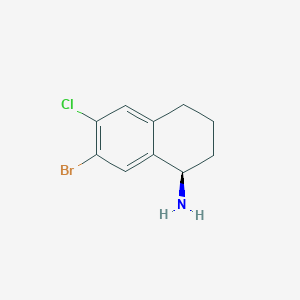
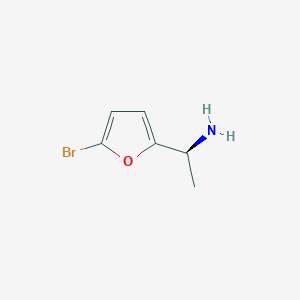
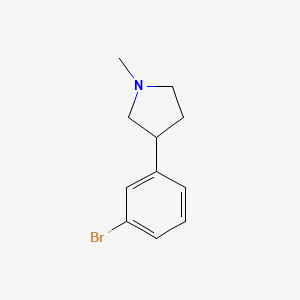
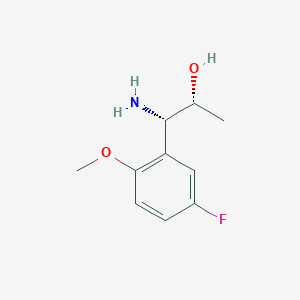
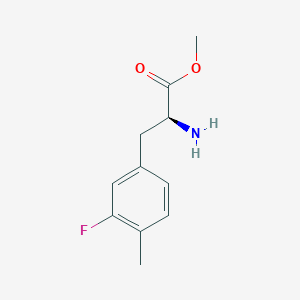

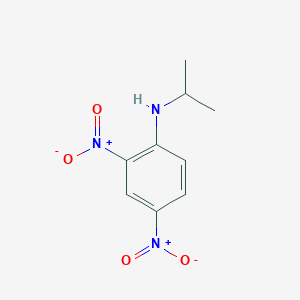
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)

